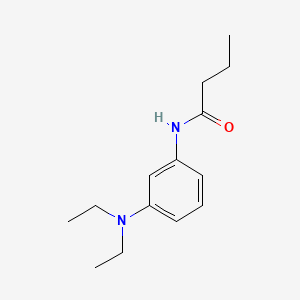

N-(3-(Diethylamino)phenyl)butyramide

Description

Structural Class and Nomenclature within Amide Chemistry

N-(3-(Diethylamino)phenyl)butyramide belongs to the amide class of organic compounds. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. In this specific molecule, the nitrogen atom is part of an aniline (B41778) derivative, and the carbonyl group is part of a butyryl group.

The systematic IUPAC name for this compound is N-(3-(diethylamino)phenyl)butanamide. The name clearly delineates its constituent parts:

Butanamide: Indicates a four-carbon chain (butane) with an amide functional group.

N-phenyl: Specifies that the nitrogen of the amide is attached to a phenyl group.

3-(diethylamino): Denotes a diethylamino group [-N(CH₂CH₃)₂] substituted at the third position of the phenyl ring.

A related compound, Butanamide, 3-(diethylamino)-N-phenyl-, is identified by the CAS number 13912-77-1. chembk.com The structure of this compound consists of a butyramide (B146194) moiety linked to a phenyl ring, which is further substituted with a diethylamino group at the 3-position. ontosight.ai

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | N-(3-(diethylamino)phenyl)butanamide |

| Synonyms | 3-Diethylamino-N-phenylbutanamide, 3-diethylaminobutyranilide |

| CAS Number (related compound) | 13912-77-1 |

Theoretical Perspectives and Unexplored Research Avenues for Butyramide Derivatives

The exploration of butyramide derivatives is increasingly being guided by theoretical and computational approaches. These methods offer valuable insights into the structure-activity relationships of these compounds and can help in the rational design of new, more potent analogues.

Computational Studies: In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations are being employed to predict the binding affinities and interaction modes of butyramide derivatives with their biological targets. nih.govresearchgate.net For example, molecular docking studies on 4-phthalimidobenzenesulfonamide derivatives have helped to elucidate their binding interactions with the active sites of AChE and BChE. nih.gov Such computational approaches could be applied to this compound to predict its potential as a cholinesterase inhibitor and to guide the synthesis of more effective derivatives.

Unexplored Research Avenues: While much of the focus has been on neurodegenerative diseases, the diverse biological activities of butyrate (B1204436) suggest that its amide derivatives could have a broader range of applications. For instance, some butyrate derivatives have been investigated for their antimicrobial properties. researchgate.net This suggests that this compound and its analogues could be explored as potential antibacterial or antifungal agents.

Furthermore, the structural motifs present in this compound, such as the substituted phenyl ring, are common in various pharmacologically active compounds. This opens up possibilities for exploring its potential in other therapeutic areas. Future research could focus on synthesizing a library of related compounds with modifications to the butyryl chain, the substitution pattern on the phenyl ring, or the nature of the amino group to investigate a wider range of biological activities.

Structure

3D Structure

Properties

CAS No. |

76751-08-1 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-[3-(diethylamino)phenyl]butanamide |

InChI |

InChI=1S/C14H22N2O/c1-4-8-14(17)15-12-9-7-10-13(11-12)16(5-2)6-3/h7,9-11H,4-6,8H2,1-3H3,(H,15,17) |

InChI Key |

CZGBOOOASWOIKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)N(CC)CC |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations

Rational Design of Synthetic Pathways for N-(3-(Diethylamino)phenyl)butyramide

The most direct and common approach to synthesizing this compound is through the amidation reaction between a suitable amine and a carboxylic acid derivative. This involves the formation of an amide linkage between the nitrogen atom of the aniline (B41778) derivative and the carbonyl carbon of the butyryl group.

Selection of Precursors and Reagents for Amidation Reactions

The primary precursors for the synthesis of this compound are 3-(diethylamino)aniline and a butyrylating agent. The choice of the butyrylating agent is critical and can influence the reaction conditions and outcomes.

3-(Diethylamino)aniline: This readily available aromatic amine serves as the nucleophilic component in the amidation reaction. Its diethylamino group is an important structural feature of the final compound.

Butyrylating Agents:

Butyryl chloride: This is a highly reactive acyl chloride that readily reacts with anilines to form amides. The reaction is typically rapid and often requires the presence of a base to neutralize the hydrochloric acid byproduct.

Butyric anhydride (B1165640): As a less reactive alternative to butyryl chloride, butyric anhydride can also be employed. The reaction may require heating or a catalyst to proceed at a reasonable rate.

Butyric acid: Direct amidation with butyric acid is also a possibility, though it generally requires a coupling agent to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

A general representation of the amidation reaction is depicted below:

Figure 1: General synthetic scheme for this compound via amidation. X can be Cl (for butyryl chloride) or OCO(CH₂)₂CH₃ (for butyric anhydride).

Figure 1: General synthetic scheme for this compound via amidation. X can be Cl (for butyryl chloride) or OCO(CH₂)₂CH₃ (for butyric anhydride).

The selection of these precursors is guided by their commercial availability, reactivity, and the desired scale of the synthesis. For laboratory-scale preparations, the use of butyryl chloride is often preferred due to its high reactivity and the ease of product isolation.

Optimization of Reaction Conditions and Catalyst Utilization

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the potential use of a catalyst.

Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents for amidation reactions include:

Dichloromethane (DCM)

Chloroform (CHCl₃)

Tetrahydrofuran (THF)

Acetonitrile (B52724) (CH₃CN)

Base Utilization: When using acyl chlorides, a base is essential to scavenge the generated HCl. Tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270) are commonly used. An excess of the aniline reactant can also act as the base.

Temperature Control: Amidation reactions with acyl chlorides are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating to ensure completion.

Catalyst Utilization: While the reaction between an aniline and an acyl chloride is often rapid without a catalyst, certain conditions might benefit from one. For direct amidations using carboxylic acids, catalysts are crucial. Various catalysts have been reported for amidation reactions, although specific data for this compound is not extensively documented. General catalysts for N-aryl amide synthesis include:

Lewis acids: Fe-based catalysts have been shown to mediate the synthesis of N-aryl amides from nitroarenes and acyl chlorides. nih.gov

Heterogeneous catalysts: Niobium(V) oxide (Nb₂O₅) has been identified as a reusable and efficient catalyst for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net

Boronic acid derivatives: In some cases, boronic acid catalysts can promote amidation, particularly for α- or β-hydroxy acids. mdpi.com

An illustrative data table summarizing general conditions for the N-acylation of anilines is provided below.

| Parameter | Typical Conditions for N-Acylation of Anilines |

| Acylating Agent | Acyl chloride, Acyl anhydride, Carboxylic acid |

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene, Acetonitrile |

| Base (for acyl chloride) | Triethylamine, Pyridine, Excess aniline |

| Catalyst (for carboxylic acid) | Carbodiimides (EDCI, DCC), Nb₂O₅, Boronic acid derivatives |

| Temperature | 0 °C to reflux |

| Reaction Time | 1 to 24 hours |

This table represents generalized conditions and would require specific optimization for the synthesis of this compound.

Derivatization and Structural Modification Strategies

The structural framework of this compound offers several positions for modification to explore structure-activity relationships or to fine-tune its chemical properties. These modifications can be broadly categorized into substitutions on the butyramide (B146194) chain and modifications on the diethylaminophenyl ring.

Exploration of Butyramide Chain Substitutions

The butyramide chain presents multiple opportunities for derivatization.

α- and β-Position Modifications: Introduction of substituents at the α- or β-positions of the butyryl group could significantly impact the compound's properties. This could be achieved by starting with appropriately substituted butyric acid derivatives. For example, using 2-methylbutyryl chloride would yield N-(3-(diethylamino)phenyl)-2-methylbutyramide.

Chain Length Variation: The length of the acyl chain could be altered by using different acylating agents, such as acetyl chloride or hexanoyl chloride, to generate analogs with shorter or longer chains.

Introduction of Unsaturation: An unsaturated analog could be synthesized by using, for example, crotonyl chloride, which would introduce a double bond into the side chain.

Elucidation of Diethylaminophenyl Ring Modifications

The diethylaminophenyl ring is another key area for structural modification.

Substitution on the Aromatic Ring: The phenyl ring has three additional positions (2, 4, and 6) available for substitution. Electrophilic aromatic substitution reactions could be employed to introduce various functional groups such as halogens, nitro groups, or alkyl groups. The directing effects of the existing amino and amide substituents would need to be carefully considered.

Modification of the Amino Group: The diethylamino group could be replaced with other dialkylamino groups (e.g., dimethylamino, dipropylamino) or cyclic amines (e.g., piperidinyl, morpholinyl). This would involve starting the synthesis with the corresponding substituted 3-aminoaniline.

Positional Isomerism: The position of the diethylamino and butyramide groups on the phenyl ring could be varied to synthesize ortho- or para-isomers, starting from the corresponding ortho- or para-substituted anilines.

Mechanistic Organic Chemistry of this compound Reactions

The primary reaction involving this compound is its formation via N-acylation of 3-(diethylamino)aniline. The mechanism of this reaction, along with potential side reactions, is critical for optimizing reaction conditions and ensuring product purity.

The formation of this compound from 3-(diethylamino)aniline and an acylating agent like butyryl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.

Computational studies on the formation of N-phenylamides have provided insights into the transition states of such reactions. For the cyclization of phthalanilic acid to N-phenylphthalimide, a process involving intramolecular N-acylation, the transition state involves the formation of a new N-C bond, with the forming bond being nearly perpendicular to the phenyl ring. mdpi.com The activation barrier for this step was calculated to be around 19.5 kcal/mol. mdpi.com While this is an intramolecular example, it provides a model for the energetics of the transition state in intermolecular N-acylation.

In the gas phase, N-phenylamides can exist as both cis and trans isomers with respect to the amide bond. acs.org The trans isomer is generally more stable. acs.org For N-phenylamides, the conformation is often non-planar, and this can influence the reactivity and interactions of the molecule. acs.org

Computational studies on the decomposition of N-substituted diacetamides have shown that the presence of a phenyl group on the nitrogen atom can significantly affect the activation energy of the reaction due to the delocalization of nitrogen's lone pair electrons into the aromatic ring. nih.gov This highlights the electronic influence of the phenyl ring on the reactivity of the amide group.

Several side reactions can occur during the synthesis of this compound, which can affect the yield and purity of the final product.

One common side reaction is the di-acylation of the starting aniline, especially if the reaction conditions are not carefully controlled. A kinetic study of the acylation of m-phenylenediamine (B132917) revealed that both mono- and di-acylated products can form. researchgate.net To favor mono-acylation, the stoichiometry of the reactants is crucial, and a slight excess of the aniline may be used.

Another potential side reaction is the acylation of the aromatic ring (Friedel-Crafts acylation). However, the diethylamino group is a strongly activating, ortho-, para-directing group, which could lead to acylation at the positions ortho or para to the diethylamino group. The presence of the amide group, which is deactivating, would likely disfavor this side reaction under standard acylation conditions.

Purification of the final product is essential to remove unreacted starting materials and any side products. Common purification techniques for N-aryl amides include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical to ensure high recovery of the pure product.

Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating compounds with different polarities. A suitable eluent system can be determined using thin-layer chromatography (TLC). For N-aryl amides, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. chemicalbook.com

Acid-Base Extraction: The basicity of the diethylamino group can be exploited for purification. The product can be dissolved in an organic solvent and washed with a dilute acid to remove any non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.

The purity of the final compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(3-(Diethylamino)phenyl)butyramide. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring will appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The amide proton (N-H) would present as a broad singlet, with its chemical shift being solvent-dependent. The protons of the diethylamino group would consist of a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a pattern characteristic of an ethyl group. The butyramide (B146194) chain would show signals for the α-methylene, β-methylene, and terminal methyl protons, each with specific chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct peaks for the carbonyl carbon of the amide (around δ 170-175 ppm), the aromatic carbons (in the δ 110-150 ppm region), the carbons of the diethylamino group, and the carbons of the butyramide chain. rsc.org The chemical shifts provide insight into the electronic environment of each carbon atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | 4H |

| Amide-H | 7.5 - 8.5 | br s | 1H |

| Diethylamino -CH₂- | 3.3 - 3.5 | q | 4H |

| Butyramide α-CH₂- | 2.2 - 2.4 | t | 2H |

| Butyramide β-CH₂- | 1.6 - 1.8 | sextet | 2H |

| Diethylamino -CH₃ | 1.1 - 1.3 | t | 6H |

| Butyramide -CH₃ | 0.9 - 1.0 | t | 3H |

Data is predictive and based on analogous structures.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 172.0 |

| Aromatic C-N | 148.0 |

| Aromatic C-H | 129.0, 118.0, 115.0, 114.0 |

| Diethylamino -CH₂- | 44.5 |

| Butyramide α-CH₂- | 38.0 |

| Butyramide β-CH₂- | 19.0 |

| Butyramide -CH₃ | 13.8 |

| Diethylamino -CH₃ | 12.5 |

Data is predictive and based on analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing an exact mass measurement. For this compound (C₁₄H₂₂N₂O), the calculated monoisotopic mass is 234.1732 g/mol . nih.gov HRMS analysis, typically using Electrospray Ionization (ESI), would confirm this exact mass, thereby verifying the molecular formula. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. Key fragmentations for amides often involve cleavage of the amide bond and rearrangements. For this compound, characteristic fragment ions would be expected from the loss of the butyryl group, cleavage of the diethylamino group, and fragmentations within the butyramide chain. researchgate.net The base peak in the mass spectrum of similar N,N-diethyl amides is often the m/z 58 ion, corresponding to the diethylaminomethylidene cation. researchgate.netnist.gov

Predicted HRMS Fragmentation for [this compound+H]⁺

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 235.1805 | [M+H]⁺ | [C₁₄H₂₃N₂O]⁺ |

| 165.1073 | [M+H - C₄H₈O]⁺ | [C₁₀H₁₃N₂]⁺ |

| 148.1124 | [M+H - C₄H₇NO]⁺ | [C₁₀H₁₄N]⁺ |

| 100.1121 | [C₄H₁₀N₂O]⁺ | [C₆H₁₄N]⁺ |

| 72.0808 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ |

Data is predictive and based on analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected vibrational bands for this compound would include:

N-H stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide. nih.gov

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=O stretch (Amide I band): A strong absorption band typically in the region of 1650-1680 cm⁻¹. mdpi.com

N-H bend (Amide II band): A significant band around 1550 cm⁻¹.

C-N stretch: Bands in the 1400-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the butyramide and diethylamino groups. The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.netnih.gov

Key Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|

| N-H Stretch | ~3300 (strong, sharp) | Weak |

| Aromatic C-H Stretch | 3100-3000 (medium) | Strong |

| Aliphatic C-H Stretch | 2970-2850 (strong) | Strong |

| C=O Stretch (Amide I) | ~1660 (very strong) | Medium |

| N-H Bend (Amide II) | ~1550 (strong) | Weak |

| Aromatic Ring Modes | 1600, 1480 (medium) | Strong |

| C-N Stretch | 1400-1200 (medium) | Medium |

Data is predictive and based on analogous structures. bohrium.comnih.gov

X-ray Diffraction Studies for Crystalline State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and intermolecular interactions. nih.gov If this compound can be crystallized, X-ray diffraction analysis would provide precise information about its solid-state conformation.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for purity determination. Using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), a single, sharp peak would be expected for the pure compound. The retention time is a characteristic property under specific chromatographic conditions. Method development would involve optimizing the mobile phase composition and gradient to ensure good separation from potential impurities.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification. researchgate.net The choice of a suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program is crucial for achieving good resolution and peak shape.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the purity can be visualized under UV light or with a staining agent. The retention factor (Rf) value is a key parameter in TLC.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For N-(3-(Diethylamino)phenyl)butyramide, DFT calculations would be performed to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, an electrostatic potential (ESP) map could be generated. The ESP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this molecule, the nitrogen and oxygen atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the amide and the aromatic ring may show positive potential. This information is crucial for predicting sites of interaction for hydrogen bonding and other non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

| Polarizability | 25.1 ų | Indicates how easily the electron cloud is distorted. |

Note: The data in this table is illustrative and represents typical values that would be generated in a DFT study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.org An MD simulation classically approximates the system as a set of particles interacting through a defined force field, providing a dynamic picture of molecular behavior. frontiersin.org This is invaluable for understanding the conformational landscape of a flexible molecule like this compound and its interactions with its environment, such as a solvent.

A simulation would typically involve placing the molecule in a periodic box filled with solvent molecules (e.g., water) and calculating the trajectories of all atoms over a period of nanoseconds. nih.govresearchgate.net This allows for the exploration of different rotational states (conformations) of the butyramide (B146194) side chain and the diethylamino group. Analysis of these trajectories can reveal the most stable conformations, the energy barriers between them, and how solvent molecules arrange themselves around the solute. For instance, water molecules would be expected to form hydrogen bonds with the amide group's oxygen and N-H moiety. Such simulations provide mechanistic insight into processes like dissolution and membrane permeability. frontiersin.org

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Setting | Purpose |

| Force Field | General Amber Force Field (GAFF) | Defines the potential energy of the system. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure. nih.gov |

| Simulation Time | 100 ns | Duration to allow for adequate conformational sampling. |

| Temperature | 300 K | Simulates physiological temperature. |

Note: The data in this table is illustrative and represents typical parameters for setting up an MD simulation.

Molecular Docking for Ligand-Target Interaction Prediction in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of ligand-receptor interaction. mdpi.combiointerfaceresearch.com

To study this compound, a hypothetical protein target would first be selected based on the structural motifs of the ligand. The diethylaminophenyl group is a feature found in compounds targeting various receptors. For instance, docking studies could be performed against a G-protein coupled receptor (GPCR) or an enzyme active site. The docking algorithm would systematically sample different positions and orientations of the ligand within the binding pocket of the protein, scoring each pose based on factors like electrostatic and van der Waals interactions. The results would predict the most likely binding mode and the binding affinity, providing hypotheses about the molecule's potential biological activity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Theoretical Protein Target

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Affinity (ΔG) | -8.2 kcal/mol | Predicts the strength of the binding interaction. |

| Interacting Residues | TYR 112 | Hydrogen bond with amide oxygen. |

| PHE 254 | π-π stacking with the phenyl ring. | |

| ASP 110 | Salt bridge with the diethylamino group (if protonated). | |

| LEU 250, VAL 115 | Hydrophobic interactions with the butyl and ethyl groups. |

Note: The data in this table is illustrative, based on a hypothetical docking scenario to demonstrate the type of information obtained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, the activity of new, untested compounds can be predicted, guiding the design of more potent analogues. nih.gov

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity against a particular target would be required. For each compound, a set of molecular descriptors (numerical values representing different aspects of the molecule's structure, such as size, shape, and electronic properties) would be calculated. Statistical methods, like multiple linear regression (MLR), would then be used to create an equation linking these descriptors to the observed activity. This compound could then be included in this model to predict its activity or to serve as a scaffold for designing new analogues with potentially improved properties.

Table 4: Example of a Hypothetical QSAR Model

| Component | Description |

| Model Equation | log(1/IC50) = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (Aromatic Ring Count) + 2.1 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| Descriptors Used | |

| ClogP | Calculated Logarithm of the Partition Coefficient (Lipophilicity). |

| TPSA | Topological Polar Surface Area (Polarity). |

| Aromatic Ring Count | Number of aromatic rings in the molecule. |

Note: The data in this table is for illustrative purposes only and represents a hypothetical QSAR model.

Excited State Properties and Spectroscopic Simulations, including Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

The study of a molecule's excited states is crucial for understanding its photophysical properties, such as how it absorbs and emits light. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can simulate these properties. Excited-State Intramolecular Proton Transfer (ESIPT) is a specific photochemical process where a proton moves from a donor to an acceptor group within the same molecule after photoexcitation. nih.govrsc.org This process often leads to a large Stokes shift (a significant difference between the absorption and emission wavelengths), a property useful in designing fluorescent probes and materials. nih.gov

For this compound, TD-DFT calculations could predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* transitions within the phenyl ring). While this specific molecule lacks the necessary intramolecular hydrogen bond donor and acceptor in close proximity to undergo a classic ESIPT reaction, its general fluorescence properties can still be simulated. nih.gov Calculations could predict the emission wavelength from the first excited singlet state (S1) back to the ground state (S0), as well as the fluorescence quantum yield and lifetime, providing a complete theoretical photophysical profile.

Table 5: Hypothetical Simulated Photophysical Data for this compound

| Property | Predicted Value | Method of Prediction |

| Absorption Maximum (λ_abs) | 295 nm | TD-DFT |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | TD-DFT (Oscillator Strength) |

| Emission Maximum (λ_em) | 380 nm | TD-DFT (S1 → S0) |

| Stokes Shift | 85 nm | Calculated from λ_abs and λ_em |

| Fluorescence Quantum Yield (Φ_F) | 0.15 | Estimated from excited state calculations |

Note: The data in this table is illustrative and represents the type of theoretical data that would be generated from excited state simulations.

Investigation of Biological Interactions and Mechanistic Biology Non Clinical Focus

Enzyme Binding and Inhibition Mechanisms

Identification of Target Enzymes (e.g., tyrosinase, acetylcholinesterase, histone demethylases)

No published studies have identified specific enzyme targets for N-(3-(Diethylamino)phenyl)butyramide.

Kinetic and Mechanistic Characterization of Enzyme Inhibition in In Vitro Assays

There is no available data on the kinetic parameters (e.g., Kᵢ, IC₅₀) or the mechanism of enzyme inhibition (e.g., competitive, non-competitive) for this compound.

Analysis of Binding Specificity and Potency

Information regarding the binding specificity and potency of this compound towards any particular enzyme is not available in the scientific literature.

Receptor Ligand Interactions and Allosteric Modulation Research

Ligand Binding Site Mapping and Affinity Determination in Cellular Models

No research has been published on the mapping of ligand binding sites or the determination of binding affinity (e.g., Kd) for this compound in any cellular models.

Conformational Changes Induced by Ligand Binding

There are no studies describing any conformational changes in receptors or proteins as a result of binding to this compound.

Cellular Pathway Modulations in Research Models

There is a significant gap in the understanding of how this compound may influence cellular functions. Extensive searches for dedicated studies on its interaction with key cellular processes have not provided specific findings.

Influence on Apoptosis and Cell Cycle Progression in Cell Lines

No peer-reviewed research articles or publicly available data were identified that specifically investigate the effect of this compound on apoptotic pathways or cell cycle progression in any cell lines. Therefore, its potential to induce or inhibit programmed cell death or alter the phases of the cell cycle remains uncharacterized.

Regulation of Specific Signaling Cascades, such as Wnt Signaling Pathway

The modulatory effect of this compound on specific signaling cascades, including the Wnt signaling pathway, is not documented in the current body of scientific literature. The Wnt pathway is crucial for a variety of developmental and physiological processes, and the interaction of novel compounds with this pathway is a subject of significant research interest. However, no studies have been published that link this compound to the regulation of Wnt signaling or any other specific signaling cascade.

Modulatory Effects on Quorum Sensing Systems in Bacterial Cultures

Similarly, there is no available research on the potential for this compound to interfere with quorum sensing systems in bacterial cultures. Quorum sensing is a mechanism of cell-to-cell communication in bacteria that regulates a variety of collective behaviors. The ability of a compound to modulate these systems can have significant implications for controlling bacterial virulence and biofilm formation. At present, the activity of this compound in this area is unknown.

Antimicrobial Activity Mechanisms in Vitro Research

The potential of this compound as an antimicrobial agent has not been specifically reported. While the antimicrobial properties of various amide derivatives are an active area of investigation, studies focusing on this particular compound are absent from the available literature.

Disruption of Microbial Cell Processes and Growth Pathways

No in vitro studies have been published detailing the mechanisms by which this compound might disrupt microbial cell processes or inhibit growth pathways. Information regarding its minimum inhibitory concentration (MIC) or its effects on bacterial or fungal viability is not available.

Effects on Biofilm Formation in Laboratory Strains

There is a lack of data concerning the effects of this compound on the formation of biofilms by any laboratory strains of bacteria. Biofilm formation is a critical factor in microbial pathogenesis and resistance, and compounds that can inhibit this process are of great interest. However, the potential of this compound in this regard has not been explored in published research.

Applications in Advanced Chemical and Biochemical Research

Development as Fluorescent Chemical Probes for Biological Systems

The intrinsic molecular architecture of N-(3-(diethylamino)phenyl)butyramide, featuring an electron-donating diethylamino group attached to a phenyl ring, suggests its potential as a scaffold for the development of fluorescent chemical probes. This class of compounds is pivotal for visualizing and understanding complex biological processes within living systems. The fluorescence properties of such molecules are highly sensitive to their local environment, a characteristic that can be harnessed for sophisticated imaging applications.

Design Principles for Solvatochromic Properties

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key principle in the design of fluorescent probes. For a molecule like this compound, the diethylamino group acts as a potent electron-donating group, while the phenylamide moiety can be considered an electron-accepting group. This donor-acceptor (D-A) structure is fundamental to its potential solvatochromic behavior.

Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the electron-rich diethylamino group to the electron-poorer phenylamide portion of the molecule. In polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. Conversely, in non-polar solvents, the emission is typically at shorter wavelengths (blue-shifted). This sensitivity to the surrounding environment's polarity allows such compounds to probe the microenvironment of cellular compartments. The magnitude of this solvatochromic shift is a critical parameter in the design of sensitive probes.

Research on analogous aminophenyl derivatives has demonstrated that the nature and position of the amino group and other substituents on the phenyl ring significantly influence the solvatochromic properties. For instance, increasing the electron-donating ability of the amino group or the electron-withdrawing strength of the acceptor part of the molecule generally enhances the ICT character and, consequently, the solvatochromic range.

Application in Live-Cell Imaging Studies for Molecular Tracking

The potential for solvatochromic dyes based on the this compound scaffold extends to live-cell imaging. The ability of these probes to change their fluorescence in response to the local environment makes them suitable for tracking molecules and reporting on changes in the cellular milieu. For example, a probe that exhibits fluorescence in the non-polar interior of a lipid droplet but is quenched in the aqueous cytoplasm can be used to visualize and quantify these organelles.

For effective live-cell imaging, a fluorescent probe must possess several key attributes in addition to solvatochromism. These include:

Cell Permeability: The molecule must be able to cross the cell membrane to reach its intracellular target. The butyramide (B146194) group may influence the lipophilicity of the molecule, potentially aiding in this process.

Low Cytotoxicity: The probe should not interfere with normal cellular functions or cause cell death.

Photostability: The molecule must be resistant to photobleaching under the conditions of fluorescence microscopy to allow for prolonged imaging.

Specific Localization (optional but desirable): For tracking specific molecules or organelles, the probe can be functionalized with targeting moieties.

While direct studies on this compound for live-cell imaging are not prominent in the literature, the principles of designing such probes are well-established. Derivatives of aminophenyl compounds are often explored for these purposes.

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of this compound contains several reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules, including those with pharmaceutical or materials science applications.

Precursor in Heterocyclic Compound Synthesis

The aromatic amine and the amide functionality within this compound are key handles for the construction of heterocyclic rings. The amino group can act as a nucleophile in reactions to form nitrogen-containing heterocycles. For example, it could react with dicarbonyl compounds in condensation reactions to form various heterocyclic systems.

Furthermore, the amide nitrogen and the adjacent aromatic ring can participate in cyclization reactions. Depending on the reaction conditions and the coupling partners, a variety of heterocyclic cores could potentially be synthesized. The diethylamino group, being an activating group, can influence the regioselectivity of electrophilic substitution reactions on the phenyl ring, directing the formation of specific isomers.

Intermediate in Multi-component Reaction Design

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound make it a candidate for use in MCRs. The primary amino group (after potential dealkylation of the diethylamino group or starting from an amino precursor) or the activated phenyl ring could participate in various MCRs. For instance, the Ugi or Passerini reactions, which are classic examples of MCRs, often involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. A derivative of this compound could potentially serve as the amine component in such reactions, leading to the rapid generation of a library of complex amide derivatives.

Exploration in Materials Science for Polymer and Composite Development

The aromatic nature and the presence of the polar amide group in this compound suggest its potential utility in materials science, particularly in the development of novel polymers and composite materials. The amide linkage is known for its ability to form strong hydrogen bonds, which can significantly influence the mechanical and thermal properties of polymeric materials.

By modifying the this compound structure, for example, by introducing polymerizable groups, it could be incorporated as a monomer into polymer chains. The diethylamino group could also serve as a site for further functionalization or as a curing agent in epoxy resins. The incorporation of such a polar and aromatic moiety into a polymer backbone could potentially enhance properties such as:

Thermal Stability: Aromatic rings are known to increase the degradation temperature of polymers.

Mechanical Strength: Hydrogen bonding from the amide groups can lead to stronger and more rigid materials.

Adhesion: The polar nature of the molecule could improve adhesion to various substrates in composite materials.

Optical Properties: If the chromophoric properties are significant, it could be used to create polymers with specific optical characteristics.

While specific examples of the use of this compound in polymer science are not widely reported, the fundamental principles of polymer chemistry suggest that it could be a valuable component in the design of new materials with tailored properties.

Functional Monomer Incorporation for Novel Material Synthesis

The exploration of novel monomers is a cornerstone of materials science, driving the development of polymers with tailored properties and functionalities. In this context, the theoretical potential of this compound as a functional monomer presents an intriguing, albeit currently underexplored, avenue of research. The unique molecular architecture of this compound, featuring a reactive butyramide group, a diethylamino substituent, and an aromatic phenyl ring, suggests its capability to be incorporated into polymer chains, thereby introducing specific chemical functionalities.

The synthesis of this compound typically involves the acylation of 3-(diethylamino)aniline with butyryl chloride. This synthetic route provides a basis for potential modifications to the molecule, allowing for the introduction of polymerizable groups. For instance, the phenyl ring could be functionalized with a vinyl or acrylic group, transforming the compound into a polymerizable monomer. The resulting monomer could then, in principle, be copolymerized with other monomers to create a range of novel polymeric materials.

The incorporation of the this compound moiety into a polymer backbone could impart a variety of properties to the resulting material. The diethylamino group, for example, could introduce pH-responsiveness, as the tertiary amine can be protonated or deprotonated depending on the pH of the surrounding environment. This could lead to the development of "smart" materials that undergo conformational changes or alter their solubility in response to pH stimuli. Such materials could find applications in drug delivery systems, sensors, and actuators.

Furthermore, the aromatic phenyl ring and the butyramide group could influence the thermal and mechanical properties of the polymer. The rigid phenyl group could enhance the thermal stability and glass transition temperature of the polymer, while the butyramide moiety, with its potential for hydrogen bonding, could contribute to the material's mechanical strength and toughness.

While the direct application of this compound as a functional monomer in reported polymer synthesis is not documented in current literature, its chemical structure provides a conceptual framework for its potential in this area. Further research would be required to develop synthetic routes for its polymerizable derivatives and to investigate the properties of the resulting polymers.

Property Enhancement of Polymeric Matrices through Chemical Modification

The chemical modification of existing polymers is a powerful strategy for enhancing their properties and expanding their range of applications. The introduction of functional molecules onto a polymer backbone can dramatically alter its physical, chemical, and biological characteristics. This compound, with its distinct chemical features, presents as a candidate for the chemical modification of polymeric matrices, although direct experimental evidence of this application is not yet available in the scientific literature.

Theoretically, this compound could be grafted onto a polymer backbone through several chemical reactions. For instance, polymers containing reactive groups such as carboxylic acids, acid chlorides, or isocyanates could be reacted with the amino group of a derivative of this compound, where the butyramide has been hydrolyzed to a carboxylic acid. Conversely, the butyramide's N-H bond could potentially be utilized in reactions with specific polymer backbones.

The covalent attachment of the this compound moiety to a polymeric matrix could lead to significant property enhancements. The presence of the diethylamino group could improve the polymer's adhesion to certain substrates, particularly those with acidic surfaces. This could be beneficial in the development of advanced adhesives and coatings.

Moreover, the incorporation of this compound could enhance the biocompatibility of a polymer. While research into the biological activities of this compound is still emerging, some butyramide derivatives have been investigated for their interactions with biological systems. By grafting this molecule onto a polymer surface, it might be possible to modulate the polymer's interaction with cells and tissues, a critical aspect in the design of biomedical implants and devices.

The table below outlines the theoretical property enhancements that could be achieved by incorporating this compound into polymeric matrices, based on the functionalities present in the molecule.

| Functional Group | Potential Property Enhancement | Potential Application Area |

| Diethylamino Group | pH-Responsiveness, Improved Adhesion | Smart Materials, Adhesives |

| Phenyl Ring | Increased Thermal Stability, Altered Optical Properties | High-Performance Plastics, Optical Films |

| Butyramide Moiety | Enhanced Mechanical Strength (via H-bonding) | Reinforced Composites, Fibers |

It is important to reiterate that these applications are based on the chemical structure of this compound and general principles of polymer chemistry. Dedicated research and experimental validation are necessary to fully realize the potential of this compound in the enhancement of polymeric matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.